![molecular formula C15H12N2O2 B6376511 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261919-17-8](/img/structure/B6376511.png)
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
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Overview
Description
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is a widely used organic compound with a variety of applications in scientific research. This compound is a colorless to white crystalline solid, soluble in water and ethanol, and is commonly used in laboratory experiments. It is also known as 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, CMCP, or CMCP 95%.
Scientific Research Applications
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and as a catalyst in organic synthesis. It is also used in the synthesis of polymers, the preparation of metal-organic frameworks, and in the development of nanomaterials.
Mechanism of Action
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, acts as an activating agent in the synthesis of organic compounds. It catalyzes the reaction of a nucleophile with an electrophile, resulting in the formation of a new covalent bond. This reaction is the basis for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is not known to have any biochemical or physiological effects in humans or animals. It is used as a reagent in laboratory experiments and does not interact with biological systems.
Advantages and Limitations for Lab Experiments
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has several advantages in laboratory experiments. It is a stable compound that is soluble in water and ethanol, and it is relatively inexpensive. It is also a non-toxic compound that is safe to handle. The main limitation of this compound is that it is not very soluble in organic solvents.
Future Directions
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, has a variety of potential applications in scientific research. It could be used as a catalyst in the synthesis of pharmaceuticals, in the preparation of fluorescent dyes, and in the synthesis of polymers. It could also be used in the development of nanomaterials and metal-organic frameworks. In addition, it could be used in the synthesis of organic compounds with novel properties.
Synthesis Methods
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%, is synthesized from 4-amino-3-cyanophenol and N-methylaminocarbonyl chloride in a reaction catalyzed by triethylamine. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.
properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)12-4-2-3-10(7-12)11-5-6-14(18)13(8-11)9-16/h2-8,18H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTYSDGYYDQMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684839 |
Source
|
Record name | 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261919-17-8 |
Source
|
Record name | 3'-Cyano-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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